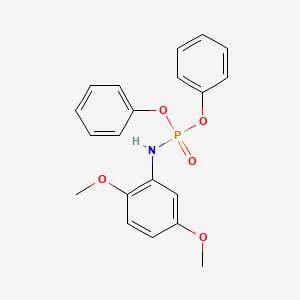

diphenyl (2,5-dimethoxyphenyl)amidophosphate

Overview

Description

Synthesis Analysis

The synthesis of diphenyl (2,5-dimethoxyphenyl)amidophosphate and related compounds often involves condensing agents and specific reactions that facilitate the formation of amides, esters, and other derivatives. For example, Ueda and Mori (1992) demonstrated the use of diphenyl phosphonates as effective condensing agents for creating a variety of amides and esters with excellent yields, highlighting the versatility of diphenyl phosphonate derivatives in synthesis processes (Ueda & Mori, 1992).

Molecular Structure Analysis

The molecular structure of diphenyl (2,5-dimethoxyphenyl)amidophosphate and similar compounds reveals intricate details about their chemical behavior. Gao et al. (2015) reported on the crystal structure of a related compound, illustrating the spatial arrangement and bonding within these molecules. The study noted the dihedral angles and weak intermolecular hydrogen bonding, which play a crucial role in the compound's reactivity and interactions (Gao, Ma, & Yan, 2015).

Chemical Reactions and Properties

Diphenyl (2,5-dimethoxyphenyl)amidophosphate participates in various chemical reactions, leading to the formation of polymers, ligands, and other complex molecules. For instance, the work of Kosuke Makiguchi et al. (2013) on the ring-opening polymerization using diphenyl phosphate showcases the compound's potential in creating polymers with specific properties, indicating the broad utility of diphenyl phosphates in polymer chemistry (Makiguchi, Ogasawara, Kikuchi, Satoh, & Kakuchi, 2013).

Physical Properties Analysis

The physical properties of diphenyl (2,5-dimethoxyphenyl)amidophosphate, such as solubility, melting point, and molecular weight, are crucial for its application in various fields. These properties depend significantly on the molecular structure and substituents present in the compound. Research by Sayes and Charette (2017) on using diphenylsilane for amide bond formation provides insights into the reactivity and stability of diphenyl derivatives under different conditions, affecting their physical properties (Sayes & Charette, 2017).

Chemical Properties Analysis

The chemical properties of diphenyl (2,5-dimethoxyphenyl)amidophosphate, including reactivity with various reagents, stability under different conditions, and its role as a precursor for further chemical transformations, are fundamental for its application in synthetic chemistry. The study by Yan Lin-lin (2011) on the synthesis of related compounds through various reactions highlights the compound's versatility and potential for creating a wide range of derivatives (Yan Lin-lin, 2011).

Scientific Research Applications

Amidopyrroles in Anion Receptors and Membrane Transport Agents

Amidopyrroles, which share structural similarities with the compound of interest, have been utilized in a range of applications from anion receptors to membrane transport agents. Their selective oxo-anion complexation properties and strong complexes with dihydrogen phosphate anions highlight their potential in selective sensing and transport applications (Gale, 2005).

Diphenylsilane in Amide Bond Formation

Diphenylsilane has been used as a coupling reagent for efficient and sustainable amide bond formation. This methodology emphasizes the compound's role in the synthesis of peptides, lactams, and other amides, providing a greener alternative to traditional methods with minimal waste (Sayes & Charette, 2017).

Chromium Complexes Supported by Amido Ligands

Amido ligands, similar to those in diphenyl (2,5-dimethoxyphenyl)amidophosphate, have been employed to stabilize two-coordinate complexes of chromium in various oxidation states. This showcases the role of such compounds in advanced inorganic synthesis and potential catalytic applications (Cai, Lipschutz, & Tilley, 2014).

Tartaric Acid Ketals in Stereochemical Analysis

Ketals derived from tartaric acid have been developed for determining the absolute configuration of primary amines, demonstrating the utility of structurally complex compounds in stereochemical analysis and chiral resolution (Shim & Choi, 2010).

Epoxy-Annulations with Vinyl Sulfonium Salts

The reaction of chiral amido-ketones with diphenyl vinyl sulfonium salt for epoxy-annulation reactions underlines the importance of such compounds in organic synthesis, particularly in achieving high diastereoselectivity and facilitating kinetic resolution of racemic mixtures (Unthank, Tavassoli, & Aggarwal, 2008).

properties

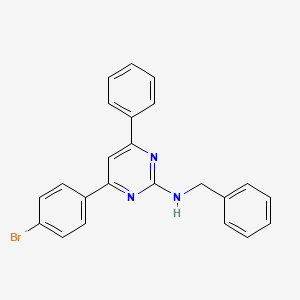

IUPAC Name |

N-diphenoxyphosphoryl-2,5-dimethoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20NO5P/c1-23-18-13-14-20(24-2)19(15-18)21-27(22,25-16-9-5-3-6-10-16)26-17-11-7-4-8-12-17/h3-15H,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CONMEXINTHCECT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20NO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B4616783.png)

![2-(4-chlorophenyl)-4-{2-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4616816.png)

![2-(3-methyl-1-benzofuran-2-yl)-5-[4-(methylthio)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4616821.png)

![2'-({[4-(methoxycarbonyl)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid](/img/structure/B4616824.png)

![ethyl 2-[({[5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4616829.png)

![3-(3,4-dichlorobenzyl)-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B4616833.png)

![1-methyl-4-{[5-(3-pyridinyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B4616868.png)

![N-[3-(methylthio)phenyl]-N'-(3-phenylpropyl)urea](/img/structure/B4616876.png)

![4-({5-[(2-chloro-6-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B4616881.png)

![N-(2-furylmethyl)-2-{[N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4616888.png)